4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile

Antiproliferative SAR Thienopyrimidine Kinase inhibitor scaffold

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile (CAS 875798-54-2) is a halogenated thieno[3,2-d]pyrimidine with the molecular formula C₇H₂ClN₃S and a molecular weight of 195.63 g/mol. The compound features a fused thiophene-pyrimidine bicyclic core bearing a chlorine atom at the 4-position and a cyano group at the 6-position (canonical SMILES: N#CC1=CC2=NC=NC(Cl)=C2S1).

Molecular Formula C7H2ClN3S
Molecular Weight 195.63
CAS No. 875798-54-2
Cat. No. B3030174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile
CAS875798-54-2
Molecular FormulaC7H2ClN3S
Molecular Weight195.63
Structural Identifiers
SMILESC1=C(SC2=C1N=CN=C2Cl)C#N
InChIInChI=1S/C7H2ClN3S/c8-7-6-5(10-3-11-7)1-4(2-9)12-6/h1,3H
InChIKeyKVRQYSDVXMJOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile (CAS 875798-54-2): Core Building Block for Kinase-Focused Medicinal Chemistry


4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile (CAS 875798-54-2) is a halogenated thieno[3,2-d]pyrimidine with the molecular formula C₇H₂ClN₃S and a molecular weight of 195.63 g/mol . The compound features a fused thiophene-pyrimidine bicyclic core bearing a chlorine atom at the 4-position and a cyano group at the 6-position (canonical SMILES: N#CC1=CC2=NC=NC(Cl)=C2S1) . It is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . This scaffold belongs to the thienopyrimidine class, which is extensively validated as a purine isostere in kinase inhibitor drug discovery, with derivatives targeting CDK, EGFR, JAK, PI3K, Aurora, FLT3, RIPK2, and VEGFR kinases among others [1].

Why 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile Cannot Be Replaced by a Generic Thienopyrimidine Analog


Substitution within the 4-chlorothieno[3,2-d]pyrimidine class is not interchangeable because biological activity and synthetic reactivity are exquisitely dependent on both the position and nature of substituents. Published structure-activity relationship (SAR) data on halogenated thieno[3,2-d]pyrimidines demonstrate that replacement of the 4-chloro substituent with hydrogen abolishes antiproliferative activity: 2,4-dichlorothieno[3,2-d]pyrimidine exhibits IC₅₀ values of 0.67 µM (L1210), 5.2 µM (CEM), and 3.9 µM (HeLa), whereas its 2-chloro-4-H analog shows IC₅₀ >250 µM across all three lines—a >370-fold loss of potency [1]. Furthermore, nucleophilic aromatic substitution (SNAr) at the 4-position is facile while the 2-position remains inert even at 80–100 °C, meaning that regioisomers such as 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS 1364663-22-8) exhibit fundamentally different derivatization chemistry [1]. The 6-cyano group in the target compound provides an electron-withdrawing effect that modulates 4-Cl reactivity and serves as an orthogonal synthetic handle (hydrolysis to acid/amide, reduction to aminomethyl) unavailable in 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) [2].

Quantitative Differentiation Evidence: 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile vs. Closest Analogs


4-Chloro Substituent Is Essential for Antiproliferative Activity: Class-Level SAR with >370-Fold Activity Differential

In the thieno[3,2-d]pyrimidine class, the 4-chloro substituent is a critical pharmacophoric element. The 2,4-dichloro derivative (Compound 1) demonstrates IC₅₀ values of 0.67 ± 0.50 µM (L1210 murine leukemia), 5.2 ± 1.3 µM (CCRF-CEM human leukemia), and 3.9 ± 0.5 µM (HeLa cervical carcinoma) [1]. In contrast, the 4-dechlorinated analog (Compound 5, 2-chloro-4-H) is essentially inactive with IC₅₀ >250 µM across all three cell lines [1]. This represents a >370-fold potency loss upon removal of the 4-Cl, confirming that the target compound—which retains the 4-Cl—preserves the essential pharmacophore for antiproliferative activity, whereas analogs lacking the 4-Cl (e.g., thieno[3,2-d]pyrimidine-6-carbonitrile, CAS 2109811-82-5) are predicted to be inactive by class analogy .

Antiproliferative SAR Thienopyrimidine Kinase inhibitor scaffold

Regioselective SNAr Reactivity: 4-Cl Substitutes Readily While 2-Position Is Inert—Advantage Over 2,4-Dichloro Analogs

In 2,4-dichlorothieno[3,2-d]pyrimidine, the 4-Cl undergoes facile nucleophilic substitution with amines, alkoxides, and triazoles at room temperature, while the 2-Cl remains completely unreactive even at elevated temperatures (80–100 °C) and prolonged reaction times [1]. For example, treatment with methanolic ammonia at room temperature selectively substitutes the 4-Cl to give 4-amino-2-chlorothieno[3,2-d]pyrimidine without any detectable 2-substitution [1]. The target compound (4-Cl, 2-H) eliminates the non-reactive but sterically present 2-Cl, providing a cleaner substitution profile without the mass penalty (Cl = 35.5 Da) or potential for competing side reactions that can complicate purification of intermediates derived from 2,4-dichloro analogs [1]. This regiochemical advantage is absent in the regioisomeric 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS 1364663-22-8), where the chlorine is positioned at the less reactive 2-site .

Nucleophilic aromatic substitution Regioselectivity Derivatization chemistry

6-Cyano Group Provides Orthogonal Synthetic Handle and Electronic Activation Absent in 4-Chlorothieno[3,2-d]pyrimidine

The 6-cyano substituent serves a dual role not available in the parent 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2, MW 170.62) . First, as a strong electron-withdrawing group (Hammett σₚ = +0.66), the cyano activates the pyrimidine ring toward SNAr at the 4-Cl position by lowering the LUMO energy of the aromatic system, predicted to accelerate nucleophilic substitution kinetics compared to analogs with electron-donating or neutral 6-substituents such as 4-chloro-6-methylthieno[3,2-d]pyrimidine (CAS 108134-22-1, MW 184.65) . Second, the cyano group is a versatile synthetic handle: it can be hydrolyzed to a carboxylic acid or primary amide, reduced to an aminomethyl group for further functionalization, or engaged in click chemistry via tetrazole formation—transformations that are impossible with the 6-unsubstituted or 6-alkyl analogs [1]. The target compound thus offers two orthogonal diversification vectors (4-Cl for SNAr, 6-CN for late-stage transformations) in a single intermediate.

Synthetic intermediate Cyano handle Electron-withdrawing group Diversification

Commercial Availability with Batch-Specific QC Documentation Enables Reproducible Research

The target compound is commercially available from multiple reputable vendors at standardized purity of ≥95% with batch-specific QC data including NMR, HPLC, and GC analyses . Storage specifications require an inert gas atmosphere (nitrogen or argon) at 2–8 °C to maintain chemical integrity . In contrast, closely related analogs such as thieno[3,2-d]pyrimidine-6-carbonitrile (CAS 2109811-82-5) and 2-chlorothieno[3,2-d]pyrimidine-4-carbonitrile (CAS 1364663-22-8) are less widely stocked and may not have equivalent QC documentation, introducing procurement risk for programs requiring reproducible intermediate quality . The Fluorochem listing for the target compound specifies pricing at £156/100 mg, £300/250 mg, and £744/1 g with defined shipping times (UK: next day; Germany: 3–5 days; China: 10–14 days), providing procurement predictability .

Quality control Reproducibility Procurement specification

Documented Use as Key Intermediate in Patent Literature for Aurora/FLT3/JAK Kinase Inhibitor Programs

The 4-chlorothieno[3,2-d]pyrimidine scaffold is explicitly claimed as the core intermediate in patent US20060035908A1, which discloses thienopyrimidines as Aurora kinase inhibitors with demonstrated in vivo efficacy in HCT-116 tumor xenograft models, including inhibition of histone H3 serine phosphorylation for up to 10 hours post-administration [1]. The target compound, with its 6-carbonitrile substituent, extends this scaffold for programs requiring a cyano handle at the 6-position, a feature specifically relevant to PDE7 inhibitor patents (WO2004065391A1) that claim 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, and to JAK/FLT3 modulator patents that cover substituted thieno[3,2-d]pyrimidines with cyano substitution [2]. The compound has been specifically indexed as 'compound 47.1' in synthetic route documentation with a reported yield of 20% via cyclization and flash chromatography .

Patent intermediate Aurora kinase FLT3 JAK Drug discovery

Optimal Application Scenarios for 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis via Two-Stage Parallel Diversification

The target compound is optimally deployed as a core building block for kinase inhibitor library synthesis using a two-stage diversification strategy. In Stage 1, the 4-Cl undergoes SNAr with amines, anilines, or alkoxides to introduce C4 diversity, exploiting the established reactivity documented in the thieno[3,2-d]pyrimidine SAR literature [1]. In Stage 2, the 6-CN is hydrolyzed to a primary amide or carboxylic acid, reduced to an aminomethyl group for amide coupling, or retained as a hydrogen-bond-accepting nitrile to engage kinase hinge or ribose-pocket residues. This two-vector approach is directly applicable to targets with validated thienopyrimidine pharmacology including CDK7 (IC₅₀ optimization down to nanomolar range), JAK1 (selectivity over JAK2/JAK3), RIPK2 (in vivo efficacy in acute liver injury models), and EGFR (dual kinase/tubulin inhibition) [2][3]. Compared to using 4-chlorothieno[3,2-d]pyrimidine (single diversification point) or 2,4-dichlorothieno[3,2-d]pyrimidine (competing reactivity at 2-Cl), the target compound provides a cleaner, more versatile entry point for focused library design [1].

PDE7 and Phosphodiesterase Inhibitor Lead Generation

The 6-carbonitrile group is a privileged substituent in phosphodiesterase 7 (PDE7) inhibitor patents, where 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives are explicitly claimed [1]. The target compound serves as the direct precursor for generating 4-amino-6-cyano thienopyrimidines via SNAr amination at the 4-Cl position. This is critical because the cyano group at position 6 has been identified as a key pharmacophoric element for PDE7 binding, engaging in hydrogen-bond interactions within the enzyme active site [2]. The target compound thus provides a validated entry point into PDE7 inhibitor chemical space that is not accessible from 4-chlorothieno[3,2-d]pyrimidine or 6-alkyl-substituted analogs.

Building Block for Late-Stage Functionalization in PROTAC and Bifunctional Degrader Synthesis

The dual orthogonal reactivity of the target compound makes it well-suited for PROTAC (proteolysis-targeting chimera) and molecular glue degrader programs. The 4-Cl enables attachment of the target-protein-binding warhead, while the 6-CN can be reduced to an aminomethyl group that serves as a linker attachment point for the E3 ligase-recruiting moiety [1]. This synthetic logic has been successfully applied in thieno[3,2-d]pyrimidine-based CDK7 and JAK1 inhibitor programs where the scaffold demonstrated favorable pharmacokinetic properties including oral bioavailability [2][3]. The predicted physicochemical properties (density 1.61 g/cm³, boiling point 377 °C) indicate adequate thermal stability for multi-step synthetic sequences typical of PROTAC construction, and the availability of batch-specific QC ensures reproducible outcomes across synthesis campaigns.

Reproducible Procurement for Multi-Site Collaborative Drug Discovery Projects

For multi-site, multi-partner drug discovery initiatives (e.g., open-source drug discovery consortia, academic-industrial partnerships), the target compound's multi-vendor availability with standardized QC documentation minimizes inter-laboratory variability [1]. With ≥5 verified suppliers providing ≥95% purity with NMR/HPLC/GC batch data [2][3], project managers can establish procurement specifications that ensure chemical equivalence across sites. The defined storage conditions (inert gas, 2–8 °C) support long-term stock maintenance, and the transparent pricing structure enables budget forecasting. This logistical reliability is not uniformly available for less commercially established analogs such as thieno[3,2-d]pyrimidine-6-carbonitrile (CAS 2109811-82-5), making the target compound the lower-risk procurement choice for distributed research programs.

Quote Request

Request a Quote for 4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.